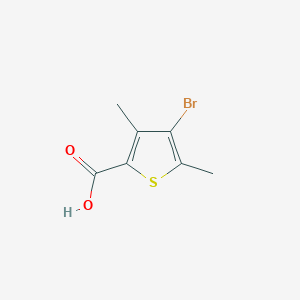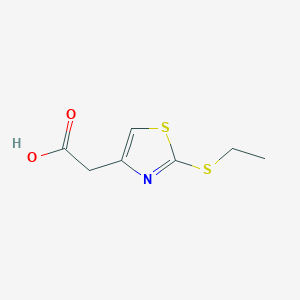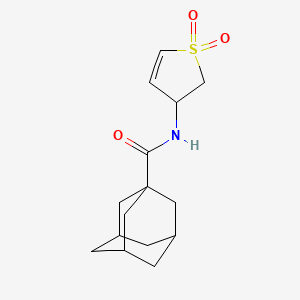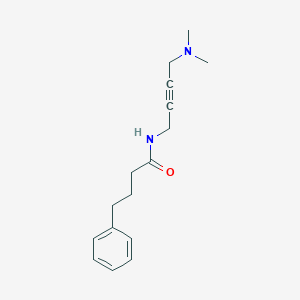![molecular formula C27H32N4OS B2916383 2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-87-7](/img/structure/B2916383.png)
2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. One notable approach is reported in the literature: a Pd-catalyzed asymmetric decarboxylation strategy. This method utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction proceeds at room temperature and generates CO₂ as the sole by-product. The resulting product features otherwise challenging vicinal quaternary carbons, which opens up possibilities for complexity and diversity in chemical design .
Molecular Structure Analysis
The molecular structure of 2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide consists of a spirocyclic core with a triazaspiro[4.5]deca-1,3-diene scaffold. The benzylthio group, cyclohexyl ring, and phenyl substituents contribute to its overall architecture. The spatial arrangement of atoms and bonds determines its properties and reactivity .
Scientific Research Applications
Antiviral Activity
The spirothiazolidinone scaffold, which includes compounds structurally related to 2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, has shown significant antiviral activities. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated strong activity against influenza A/H3N2 virus, with EC50 values as low as 0.2 µM and a selectivity index of about 50. Furthermore, certain derivatives inhibited the human coronavirus 229E, showcasing the potential of these compounds in the development of antiviral drugs (Çağla Begüm Apaydın, B. Loy, A. Stevaert, L. Naesens, 2020).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related structures, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives. These compounds have shown promising results in the MES test for anticonvulsant activity, with certain derivatives demonstrating higher protection than magnesium valproate, a standard substance used for comparison. This indicates the potential application of spirocyclic compounds in treating seizure disorders (J. Obniska, K. Kamiński, E. Tatarczyńska, 2006).
Anticancer and Antidiabetic Applications
The development of novel series of spirothiazolidines analogs, including structures akin to this compound, has shown significant promise in anticancer and antidiabetic treatments. Certain compounds within this series displayed considerably high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some derivatives exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors than other tested compounds, including the antidiabetic drug Acarbose, suggesting potential utility in diabetes management (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019).
properties
IUPAC Name |
3-benzylsulfanyl-N-cyclohexyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4OS/c32-26(28-23-14-8-3-9-15-23)31-18-16-27(17-19-31)29-24(22-12-6-2-7-13-22)25(30-27)33-20-21-10-4-1-5-11-21/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKCERPGLGKNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)
ruthenium(II) chloride](/img/structure/B2916302.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2916306.png)
![(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916308.png)


![10b-Methyl-1,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-2-one](/img/structure/B2916312.png)

![N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2916315.png)
![5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2916319.png)

![3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B2916322.png)